molecular formula C12H19NO4 B1375246 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol CAS No. 1447965-94-7

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol

Cat. No.: B1375246
CAS No.: 1447965-94-7
M. Wt: 241.28 g/mol
InChI Key: IGEKNGOSFRKULQ-UHFFFAOYSA-N
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Description

“3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol” is a compound with the molecular formula C12H19NO4 . It is structurally similar to 1-Amino-3-(3,4,5-trimethoxyphenyl)propan-2-ol and 3-(3,4,5-Trimethoxyphenyl)propan-1-ol , which are known to have biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-carbon chain (propan-1-ol) attached to an amino group and a phenyl ring. The phenyl ring is substituted with three methoxy groups .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 241.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound’s topological polar surface area is 73.9 Ų .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Cardioselectivity and Beta-Adrenoceptor Blocking : Research by Rzeszotarski et al. (1979) demonstrated the synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, including variations like 1-[(3,4-dimethoxyphenethyl)amino]-3-(aryloxy)propan-2-ols, exhibiting substantial cardioselectivity and affinity for beta-1 adrenoceptors. This highlights the compound's potential in developing selective beta-blockers (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

  • Poly(Ether Imine) Dendrimers : Krishna et al. (2005) discussed a synthetic strategy for poly(ether imine) dendrons and dendrimers based on 3-amino-propan-1-ol, useful for biological applications due to their non-toxic nature. These dendrimers' functionalities make them potential candidates for drug and gene delivery systems (Krishna, Jain, Tatu, & Jayaraman, 2005).

  • Src Kinase Inhibition and Anticancer Activity : Sharma et al. (2010) synthesized 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives showing inhibitory activity against Src kinase and anticancer activity, indicating the relevance of such compounds in therapeutic applications against cancer (Sharma, Sharma, Bhatia, Tiwari, Mandal, Lehmann, Parang, Olsen, Parmar, & Prasad, 2010).

Material Science and Chemistry

  • Corrosion Inhibition : Gao, Liang, and Wang (2007) explored tertiary amines derived from 1,3-di-amino-propan-2-ol, demonstrating their efficacy as corrosion inhibitors for carbon steel. Such compounds can form a protective layer on metal surfaces, highlighting their potential in corrosion protection applications (Gao, Liang, & Wang, 2007).

Enzymatic Synthesis and Biocatalysis

  • Lipase-Catalyzed Resolution : Torre, Gotor‐Fernández, and Gotor (2006) investigated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives for producing (S)-dapoxetine, showcasing the role of biocatalysis in producing pharmaceutically relevant enantiomers (Torre, Gotor‐Fernández, & Gotor, 2006).

Biochemical Analysis

Biochemical Properties

3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit Taq polymerase and telomerase, which are crucial enzymes in DNA replication and maintenance . Additionally, this compound can trigger caspase activation through a possible oxidative mechanism, leading to apoptosis in certain cell types . The interactions of this compound with these biomolecules highlight its potential as a modulator of cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to down-regulate Extracellular Signal Regulated Kinase 2 protein and inhibit the phosphorylation of Extracellular Signal Regulated Kinases . These actions can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. The compound’s ability to induce apoptosis through caspase activation further underscores its impact on cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its inhibition of Taq polymerase and telomerase involves direct binding interactions that disrupt the normal function of these enzymes . Additionally, the compound’s ability to trigger oxidative stress and caspase activation suggests a complex interplay of molecular events that culminate in apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a reduction in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse reactions . At higher doses, toxic effects such as severe oxidative stress and extensive apoptosis have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s impact on metabolic flux and metabolite levels can influence overall cellular metabolism, potentially leading to alterations in energy production and utilization .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biological activity and efficacy in various tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

3-amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-15-10-6-8(9(14)4-5-13)7-11(16-2)12(10)17-3/h6-7,9,14H,4-5,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEKNGOSFRKULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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